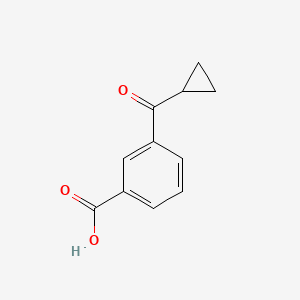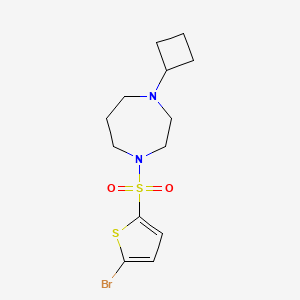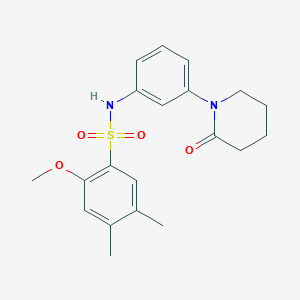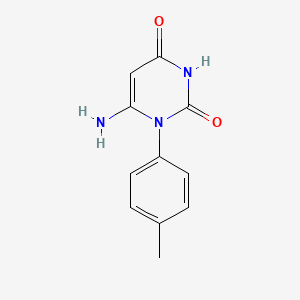![molecular formula C18H17F3N4OS B2503623 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-74-5](/img/structure/B2503623.png)
2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer reduced ulcerogenic activity compared to traditional NSAIDs. The structural modifications in this class of compounds, such as the introduction of different substituents, have been shown to significantly affect their biological activity and therapeutic index .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been explored. These modifications can lead to compounds with high anti-inflammatory activity and potentially antiulcerogenic properties, as seen in the case of 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods including density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, stability, and charge transfer within the molecule, which are crucial for understanding the interaction of the compound with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be inferred from molecular orbital studies, such as the HOMO and LUMO analysis, which help in determining the sites for nucleophilic and electrophilic attack. Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the ability of these molecules to interact with light .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, can affect the compound's solubility, melting point, and crystal packing. These properties are essential for the formulation and stability of the drug .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
The research led by Dollé et al. (2008) delves into the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilizing a series including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound, designed with a fluorine atom for labeling with fluorine-18, enables in vivo imaging using positron emission tomography (PET), showcasing its potential in neuroimaging and diagnosis of neurological diseases Dollé et al., 2008.
Antimicrobial Activity
Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, resulting in compounds with significant antimicrobial activity. This study indicates the compound's utility in developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance Bondock et al., 2008.
Anticancer Potential
Al-Sanea et al. (2020) investigated the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. Their findings revealed that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential as an anticancer agent Al-Sanea et al., 2020.
Wirkmechanismus
Target of Action
The primary targets of the compound 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide are JAK1 JH2 pseudokinase and VPS34 . These proteins play crucial roles in cellular signaling pathways, with JAK1 JH2 pseudokinase involved in cytokine signaling and VPS34 playing a role in autophagy .
Mode of Action
The compound this compound acts as a selective inhibitor of its targets . It binds to these proteins, inhibiting their activity and thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
Upon inhibiting JAK1 JH2 pseudokinase and VPS34, the compound this compound affects several biochemical pathways. The inhibition of JAK1 JH2 pseudokinase disrupts cytokine signaling, which can influence immune responses and cell growth . The inhibition of VPS34 can affect the process of autophagy, a cellular degradation pathway that is crucial for maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on its target proteins. By inhibiting JAK1 JH2 pseudokinase and VPS34, it can modulate cellular signaling pathways, potentially leading to altered cell growth and immune responses .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11(2)27-14-5-3-12(4-6-14)7-17(26)23-13-9-22-16-8-15(18(19,20)21)24-25(16)10-13/h3-6,8-11H,7H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICAUFVNCTXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2503560.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)